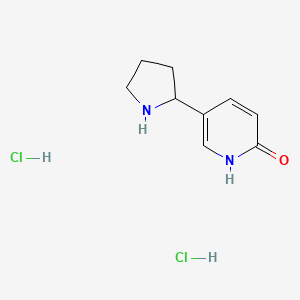

5-Pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride, also known as PVP, is a synthetic polymer that has been extensively researched in the field of materials science, chemistry, and pharmacology. PVP has been used in various applications due to its unique properties, including its solubility, stability, and biocompatibility.

Scientific Research Applications

Synthesis of Zinc Complexes

The compound is used in the synthesis of new dipyridylpyrrole N-oxide ligands HL1 and HL2 . These ligands are synthesized via oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine (Hdpp) by using 3-chloroperbenzoic acid (m-CPBA) in CH2Cl2 . The treatment of ZnEt2 with two equiv. of HL1 and HL2 affords [Zn (L1)2] and [Zn (L2)2] in medium yield, respectively .

Catalyst for Michael Addition Reactions

The zinc complexes synthesized from the compound were employed as a highly efficient catalyst for the thiol-Michael addition of thiols to α,β-unsaturated ketones in EtOH at room temperature . The loading of the catalyst is lowered to 0.01 mol% .

Drug Discovery

The pyrrolidine-2-one scaffold, a structural feature of the compound, is recurrent in antitumor agents . It is used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis of Bioactive Molecules

The compound is used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

Synthesis of Pyrrolidin-5-one-2-carboxamides

An unprecedented multi-component reaction with solvent participation and a novel conversion of sulfur ylides was developed via a Ugi/olefination reaction to construct pyrrolidin-5-one-2-carboxamides . This method features mild conditions, a wide range of substrates and good functional group tolerance .

Influence of Steric Factors on Biological Activity

The compound is used to investigate the influence of steric factors on biological activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mechanism of Action

Target of Action

Similar compounds have been known to target protein kinases and prolyl-4-hydroxylase

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence pathways involving protein kinases and prolyl-4-hydroxylase , which play crucial roles in various cellular processes.

Pharmacokinetics

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.

Result of Action

Related compounds have shown anti-inflammatory and analgesic activities .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .

properties

IUPAC Name |

5-pyrrolidin-2-yl-1H-pyridin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c12-9-4-3-7(6-11-9)8-2-1-5-10-8;;/h3-4,6,8,10H,1-2,5H2,(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJACEXMRKLCIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CNC(=O)C=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2567496-10-8 |

Source

|

| Record name | 5-(pyrrolidin-2-yl)pyridin-2-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2401261.png)

![5-(2,5-Dimethoxyphenyl)-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-3-carboxamide](/img/structure/B2401263.png)

![1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2401272.png)